![molecular formula C20H28Cl2N4O9 B13812197 (4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glg-V 13 is a small molecule drug that acts as a potassium channel blocker. It has been primarily studied for its potential use as a class III antiarrhythmic agent, targeting cardiovascular diseases, particularly cardiac arrhythmias .
Analyse Chemischer Reaktionen
Glg-V 13 undergoes various chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can be performed, but detailed conditions are not specified.
Substitution: Glg-V 13 can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study the effects of potassium channel blockers.
Biology: Research has focused on its effects on cellular ion channels and its potential therapeutic applications.
Medicine: Glg-V 13 is primarily investigated for its use as an antiarrhythmic agent, particularly in treating cardiac arrhythmias.
Wirkmechanismus
Glg-V 13 exerts its effects by blocking potassium channels in cardiac cells. This action prolongs the action potential duration, which helps in stabilizing the cardiac rhythm. The molecular targets of Glg-V 13 include various potassium channels, and its mechanism involves binding to these channels and inhibiting their function. This inhibition prevents the rapid repolarization of cardiac cells, thereby reducing the likelihood of arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Glg-V 13 is compared with other class III antiarrhythmic agents, such as d,l-sotalol and KMC-IV-84. These compounds also act as potassium channel blockers but may differ in their specific binding affinities, pharmacokinetics, and side effect profiles. Glg-V 13 is unique in its specific molecular structure and its effects on different types of potassium currents in cardiac cells .
Similar Compounds
- d,l-Sotalol
- KMC-IV-84
- Amiodarone
- Dofetilide
These compounds share similar mechanisms of action but may vary in their clinical applications and efficacy .
Eigenschaften
Molekularformel |
C20H28Cl2N4O9 |
|---|---|
Molekulargewicht |
539.4 g/mol |
IUPAC-Name |
(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid |
InChI |
InChI=1S/C20H26N4O.2ClHO4/c1-15(2)23-10-16-9-17(11-23)13-24(12-16)20(25)18-3-5-19(6-4-18)22-8-7-21-14-22;2*2-1(3,4)5/h3-8,14-17H,9-13H2,1-2H3;2*(H,2,3,4,5)/t16-,17+;; |
InChI-Schlüssel |
OCHIIJAGIOJHMN-VWDRLOGHSA-N |
Isomerische SMILES |
CC(C)N1C[C@H]2C[C@@H](C1)CN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Kanonische SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
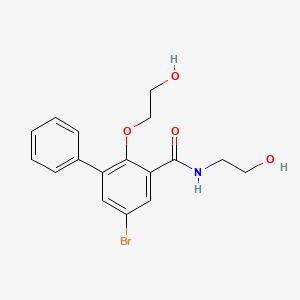
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)
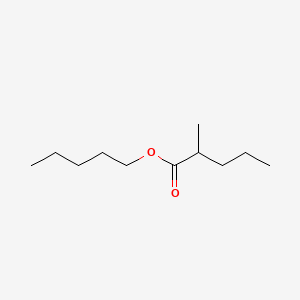
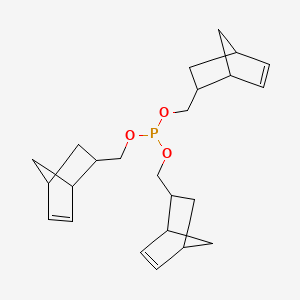

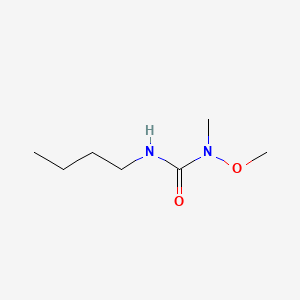
![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)
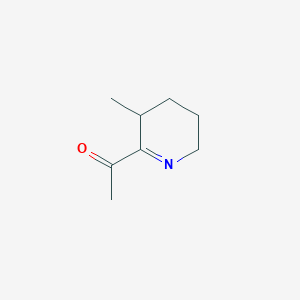
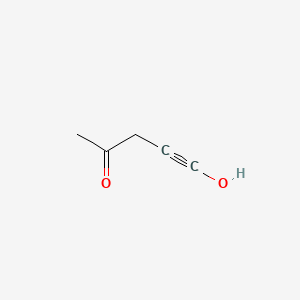
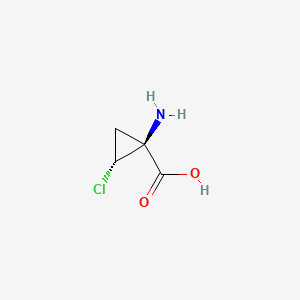

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol](/img/structure/B13812203.png)
